![molecular formula C14H20N2O4S B2881039 N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide CAS No. 955231-65-9](/img/structure/B2881039.png)
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide
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Overview
Description
This compound contains an isoquinoline group, which is a type of heterocyclic aromatic organic compound. It also contains an ethylsulfonyl group and a methoxyacetamide group . These groups could potentially influence the compound’s reactivity and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The isoquinoline ring system, the ethylsulfonyl group, and the methoxyacetamide group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the ethylsulfonyl group might be susceptible to nucleophilic attack, and the isoquinoline ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethylsulfonyl and methoxyacetamide groups might affect its solubility, while the isoquinoline ring might influence its stability .Scientific Research Applications
Synthesis and Molecular Structure
- Broad-Spectrum Antibacterial Applications : The compound's synthesis and structure have been explored in the context of developing broad-spectrum antibacterial agents. It's a key intermediate in the synthesis of potent antibacterial compounds effective against resistant organisms like MRSA (Hashimoto et al., 2007).
Intramolecular Cyclization and Synthesis Techniques
- Synthesis of Tetrahydroisoquinolines : Research shows the use of intramolecular cyclization for synthesizing tetrahydroisoquinolines (TIQs), indicating a potential route for developing this compound (Shinohara et al., 1998).
Isoquinoline Derivatives
- Development of Histone Deacetylase Inhibitors : Isoquinoline derivatives like this compound have been studied for their potential as histone deacetylase inhibitors, showing promise in suppressing the growth of cancer cells, particularly in prostate cancer (Liu et al., 2015).
Enzyme Inhibitory Potency
- Inhibition of Phenylethanolamine N-Methyltransferase (PNMT) : Some isoquinoline compounds have been evaluated for their inhibitory potency against PNMT, an enzyme involved in neurotransmitter synthesis. This points to potential applications in neurological disorders (Grunewald et al., 2005).
Antitumor Activity
- Potential in Cancer Research : Synthesized methoxy‐indolo[2,1‐a]isoquinolines, structurally related to this compound, have shown significant antitumor activity in cell cultures, suggesting a role in cancer research (Ambros et al., 1988).
Molecular Docking and Binding Studies
- Insights into Molecular Interactions : Studies on similar compounds offer insights into molecular interactions and binding patterns, which are crucial for designing targeted therapies (Grunewald et al., 2006).
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound is a synthetic intermediate and may be used in the development of various pharmaceuticals .
Mode of Action
Compounds with similar structures have been known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Biochemical Pathways
Based on its structural similarity to other sulfonamide drugs, it may interfere with bacterial folic acid synthesis, which is crucial for bacterial growth and reproduction .
Pharmacokinetics
Sulfonamide drugs, which share a similar structure, are generally well-absorbed orally and widely distributed throughout the body . They are primarily excreted unchanged in the urine .
Result of Action
Sulfonamide drugs, which share a similar structure, can inhibit bacterial growth by interfering with folic acid synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution. Additionally, the presence of other substances, such as food or other drugs, can affect its metabolism and excretion .
Future Directions
properties
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-3-21(18,19)16-7-6-11-4-5-13(8-12(11)9-16)15-14(17)10-20-2/h4-5,8H,3,6-7,9-10H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOSZRAWNXCHTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide |
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